2'-cyclopentyl-1'-oxo-N-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-cyclopentyl-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclopentyl-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, where a precursor molecule undergoes intramolecular reactions to form the spiro structure.
Functionalization: Introduction of the cyclopentyl, oxo, and tetrahydrofuran-2-ylmethyl groups through various organic reactions such as alkylation, oxidation, and substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2’-cyclopentyl-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2’-cyclopentyl-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane derivatives: Compounds with similar cyclohexane rings but different substituents.
Isoquinoline derivatives: Molecules containing the isoquinoline structure with various functional groups.
Spiro compounds: Other spirocyclic compounds with different ring systems and substituents.
Uniqueness
2’-cyclopentyl-1’-oxo-N-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H34N2O3 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-cyclopentyl-1-oxo-N-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H34N2O3/c28-23(26-17-19-11-8-16-30-19)22-20-12-4-5-13-21(20)24(29)27(18-9-2-3-10-18)25(22)14-6-1-7-15-25/h4-5,12-13,18-19,22H,1-3,6-11,14-17H2,(H,26,28) |
InChI Key |
YPKJYAVHQGPKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)NCC5CCCO5 |
Origin of Product |
United States |
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